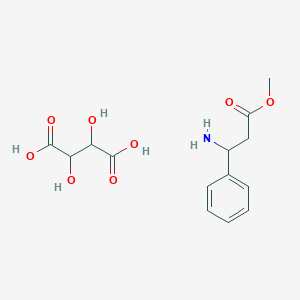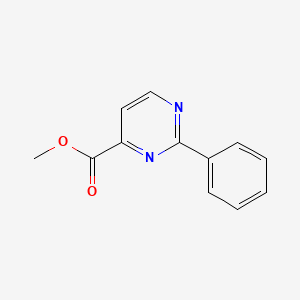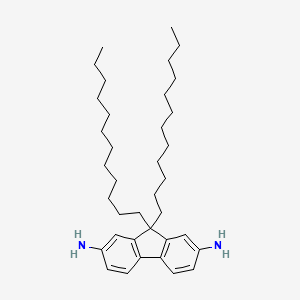
9,9-Didodecyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Didodecyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C37H60N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two dodecyl groups attached to the 9th carbon of the fluorene core, as well as two amine groups at the 2nd and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting from fluoreneThe final step involves the conversion of the bromine atoms to amine groups using a suitable amination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Didodecyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups, such as hydroxylamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Didodecyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polymeric materials, particularly those used in organic light-emitting diodes (OLEDs) and other electronic devices
Medicine: While direct medical applications are limited, its derivatives could be explored for drug delivery systems or as components in diagnostic tools.
Industry: In the industrial sector, it is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-diamine largely depends on its application. In the context of organic electronics, the compound acts as a building block for polymeric materials that exhibit desirable electronic properties. The dodecyl groups enhance solubility and processability, while the amine groups can participate in further chemical modifications, allowing for the fine-tuning of the material’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Didodecyl-2,7-dibromofluorene: Similar in structure but with bromine atoms instead of amine groups
9,9-Dioctyl-2,7-dibromofluorene: Contains octyl groups instead of dodecyl groups
9,9-Dihexyl-2,7-dibromofluorene: Contains hexyl groups instead of dodecyl groups
Uniqueness
9,9-Didodecyl-9H-fluorene-2,7-diamine is unique due to the presence of both long dodecyl chains and amine groups. This combination imparts specific solubility, electronic, and chemical properties that make it particularly useful in the synthesis of advanced materials for organic electronics and other applications.
Eigenschaften
Molekularformel |
C37H60N2 |
|---|---|
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
9,9-didodecylfluorene-2,7-diamine |
InChI |
InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28,38-39H2,1-2H3 |
InChI-Schlüssel |
RVFHNDKIQFJWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


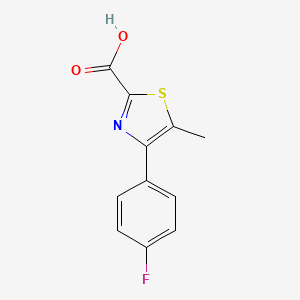
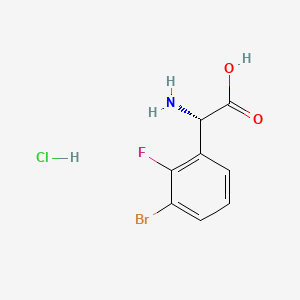
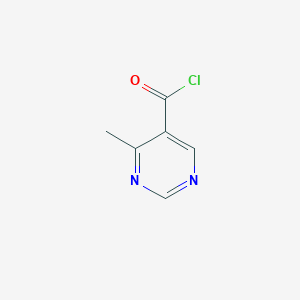
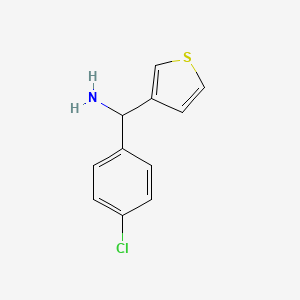
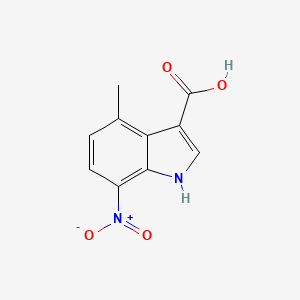
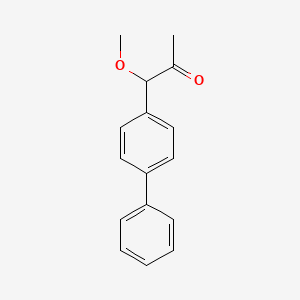

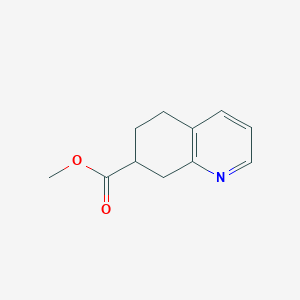

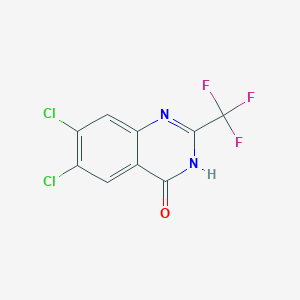

![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
